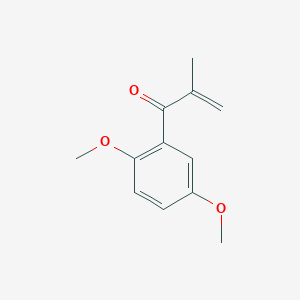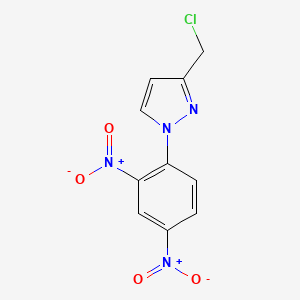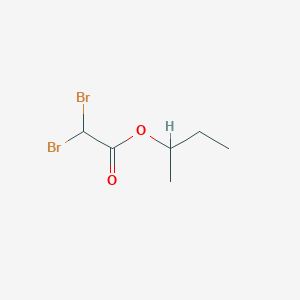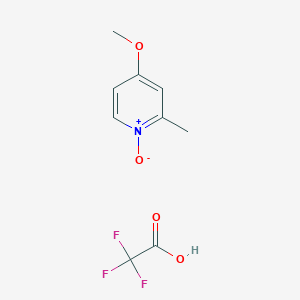![molecular formula C9H9NO4 B14373956 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one CAS No. 91274-66-7](/img/structure/B14373956.png)
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one is an organic compound with the molecular formula C9H9NO4. This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the nitration of 3-(hydroxymethyl)acetophenone using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
1-(3-Nitrophenyl)ethan-1-ol: This compound has a hydroxyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol: This compound contains a pyrazole ring, which introduces different chemical and biological properties.
Propriétés
Numéro CAS |
91274-66-7 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
1-[3-(hydroxymethyl)-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H9NO4/c1-6(12)8-4-2-3-7(5-11)9(8)10(13)14/h2-4,11H,5H2,1H3 |
Clé InChI |
UWSPKAWSURDVPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)

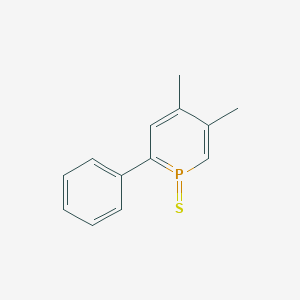
methanone](/img/structure/B14373885.png)
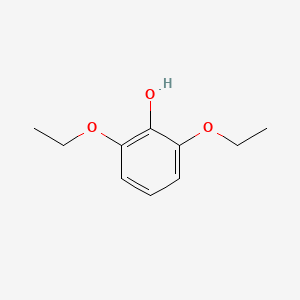
![2-[(2-Methylpent-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14373903.png)
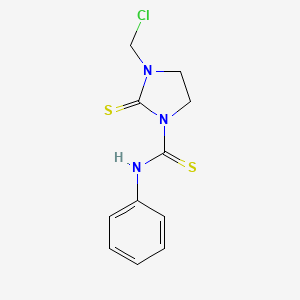
![1-[3,5-Dichloro-4-(dipropylamino)phenyl]ethan-1-one](/img/structure/B14373913.png)
